N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-2-(4-nitropyrazol-1-yl)pyrimidin-4-amine
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Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-2-(4-nitropyrazol-1-yl)pyrimidin-4-amine is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms other than carbon in their ring structures, which often imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-2-(4-nitropyrazol-1-yl)pyrimidin-4-amine typically involves multi-step organic reactions. The starting materials might include 2,3-dihydro-1,4-benzodioxin, 4-nitropyrazole, and 6-methylpyrimidine. The synthesis could involve:
Nucleophilic substitution: reactions to introduce the nitropyrazole group.
Cyclization: reactions to form the benzodioxin ring.
Amination: reactions to attach the amine group to the pyrimidine ring.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:
Catalysts: to speed up the reactions.
Solvents: to dissolve the reactants and control the reaction environment.
Temperature and pressure control: to ensure the reactions proceed efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-2-(4-nitropyrazol-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-2-(4-nitropyrazol-1-yl)pyrimidin-4-amine could have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying enzyme interactions.
Medicine: As a candidate for drug development, particularly if it exhibits biological activity.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-2-(4-nitropyrazol-1-yl)pyrimidin-4-amine would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to enzymes: Inhibiting or activating enzyme activity.
Interacting with receptors: Modulating receptor signaling pathways.
Altering gene expression: Affecting the transcription of specific genes.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-2-(4-aminopyrazol-1-yl)pyrimidin-4-amine: Similar structure but with an amino group instead of a nitro group.
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-2-(4-chloropyrazol-1-yl)pyrimidin-4-amine: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
The unique combination of functional groups in N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-2-(4-nitropyrazol-1-yl)pyrimidin-4-amine may impart distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H14N6O4 |
---|---|
Molecular Weight |
354.32 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-2-(4-nitropyrazol-1-yl)pyrimidin-4-amine |
InChI |
InChI=1S/C16H14N6O4/c1-10-6-15(19-11-2-3-13-14(7-11)26-5-4-25-13)20-16(18-10)21-9-12(8-17-21)22(23)24/h2-3,6-9H,4-5H2,1H3,(H,18,19,20) |
InChI Key |
MCGDFHZDHSURFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C=C(C=N2)[N+](=O)[O-])NC3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
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